1-(thian-4-yl)piperidine-4-carboxylic acid
CAS No.: 1158239-70-3
Cat. No.: VC2943377
Molecular Formula: C11H19NO2S
Molecular Weight: 229.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1158239-70-3 |
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Molecular Formula | C11H19NO2S |
Molecular Weight | 229.34 g/mol |
IUPAC Name | 1-(thian-4-yl)piperidine-4-carboxylic acid |
Standard InChI | InChI=1S/C11H19NO2S/c13-11(14)9-1-5-12(6-2-9)10-3-7-15-8-4-10/h9-10H,1-8H2,(H,13,14) |
Standard InChI Key | RQLJDWXTSKNMSM-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C(=O)O)C2CCSCC2 |
Canonical SMILES | C1CN(CCC1C(=O)O)C2CCSCC2 |
Introduction
Chemical Structure and Identity
1-(thian-4-yl)piperidine-4-carboxylic acid consists of a piperidine ring with a carboxylic acid group at the 4-position, while the nitrogen atom at position 1 is bonded to a thian ring at its 4-position. The incorporation of the thian ring, a six-membered heterocycle containing sulfur, distinguishes this compound from other piperidine derivatives and contributes to its unique chemical and potentially biological properties .
Physical and Chemical Properties
Based on available data, 1-(thian-4-yl)piperidine-4-carboxylic acid has the following key properties:
Property | Value |
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Chemical Formula | C11H19NO2S |
Molecular Weight | 229.34 g/mol |
CAS Registry Number | 1158239-70-3 |
Structure | Piperidine ring with carboxylic acid at 4-position and thian ring at 1-position |
The compound contains two distinct heterocyclic systems - the nitrogen-containing piperidine and the sulfur-containing thian ring. The carboxylic acid functional group provides a point for potential derivatization, which could be valuable for structure-activity relationship studies and the development of more complex molecules .
Synthetic Approaches and Chemistry
Chemical Reactivity
The reactivity of 1-(thian-4-yl)piperidine-4-carboxylic acid can be predicted based on its functional groups:
These reactive sites make the molecule a versatile building block for further chemical elaboration and functionalization.
Structural Comparisons with Related Compounds
Piperidine-4-carboxylic Acid Derivatives
Several structurally related compounds provide context for understanding the potential properties and applications of 1-(thian-4-yl)piperidine-4-carboxylic acid.
1-(Pyridin-4-yl)piperidine-4-carboxylic acid
This analog replaces the thian ring with a pyridine ring and has been more extensively characterized:
The substitution of the thian with a pyridine introduces aromatic character and an additional nitrogen atom, which likely alters the electronic properties and potential hydrogen bonding interactions of the molecule .
4-(Piperidin-1-yl)piperidine-4-carboxylic acid
This related structure features a different connectivity pattern:
Unlike 1-(thian-4-yl)piperidine-4-carboxylic acid, this compound contains a piperidine substituent at the 4-position of another piperidine ring, creating a [1,4'-bipiperidine]-4'-carboxylic acid structure .
4-(Piperazin-1-yl)piperidine-4-carboxylic acid
Another structural variant featuring:
This compound incorporates a piperazine ring instead of a thian or pyridine, introducing an additional nitrogen atom that would significantly alter the physicochemical properties and potential binding interactions .
Complex Derivatives Containing the 1-(thian-4-yl)piperidine Moiety
1-Methylsulfonyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]piperidine-4-carboxamide
This more complex derivative contains the 1-(thian-4-yl)piperidin-4-yl substructure:
This compound represents a more elaborate derivative where the basic 1-(thian-4-yl)piperidine scaffold has been expanded to include additional functional groups including a methylsulfonyl group and an amide linkage to another piperidine moiety .
The structural diversity among these related compounds demonstrates the versatility of the piperidine-4-carboxylic acid scaffold and highlights how modifications at the 1-position significantly alter the molecular properties.
Current Research Status and Future Directions
Research Gaps
The limited information available about 1-(thian-4-yl)piperidine-4-carboxylic acid in the scientific literature suggests several research opportunities:
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Development of efficient and scalable synthetic routes
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Complete characterization of physical, chemical, and biological properties
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Exploration of structure-activity relationships through systematic derivatization
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Investigation of potential therapeutic applications based on the unique structural features
Future Research Perspectives
Future investigations of 1-(thian-4-yl)piperidine-4-carboxylic acid might focus on:
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Computational studies to predict potential binding interactions with biological targets
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Synthesis of a library of derivatives to explore structure-activity relationships
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Biological screening against diverse targets to identify promising activities
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Development of more complex molecules incorporating this scaffold for specific therapeutic applications
The unique combination of a piperidine core with a thian substituent and carboxylic acid functionality provides multiple avenues for exploration in both synthetic chemistry and drug discovery contexts.
Comparative Analysis in Drug Discovery
Understanding how the thian moiety in 1-(thian-4-yl)piperidine-4-carboxylic acid compares with other heterocyclic substituents in terms of drug-like properties could provide valuable insights for medicinal chemists. Properties such as:
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Metabolic stability
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Receptor selectivity
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Blood-brain barrier penetration
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Pharmacokinetic parameters
These characteristics would be important to determine for establishing the value of this scaffold in drug discovery programs.
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